7-Chloro-6-iodoquinolin-4-OL
CAS No.: 1021913-03-0
Cat. No.: VC3816941
Molecular Formula: C9H5ClINO
Molecular Weight: 305.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021913-03-0 |
|---|---|
| Molecular Formula | C9H5ClINO |
| Molecular Weight | 305.5 g/mol |
| IUPAC Name | 7-chloro-6-iodo-1H-quinolin-4-one |
| Standard InChI | InChI=1S/C9H5ClINO/c10-6-4-8-5(3-7(6)11)9(13)1-2-12-8/h1-4H,(H,12,13) |
| Standard InChI Key | WOCKEJPQIBCNFE-UHFFFAOYSA-N |
| SMILES | C1=CNC2=CC(=C(C=C2C1=O)I)Cl |
| Canonical SMILES | C1=CNC2=CC(=C(C=C2C1=O)I)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
7-Chloro-6-iodoquinolin-4-ol belongs to the quinoline family, characterized by a bicyclic structure comprising a benzene ring fused to a pyridine moiety. The substitution pattern—chlorine at position 7, iodine at position 6, and a hydroxyl group at position 4—confers unique electronic and steric properties. Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 305.50 g/mol | |
| Exact Mass | 304.91000 | |
| PSA (Polar Surface Area) | 32.86 Ų | |
| LogP (Partition Coefficient) | 2.79 |
The iodine atom’s large van der Waals radius enhances interactions with hydrophobic protein pockets, while the hydroxyl group facilitates hydrogen bonding with biological targets .
Synthesis and Derivitization
Key Synthetic Routes
The synthesis of 7-chloro-6-iodoquinolin-4-ol typically begins with 7-chloroquinolin-4-ol, which undergoes iodination using N-iodosuccinimide (NIS) in acetic acid at 60°C (Scheme 1) :
Scheme 1: Iodination of 7-Chloroquinolin-4-ol
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Starting Material: 7-Chloroquinolin-4-ol (1.0 g, 5.59 mmol).
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Reagents: NIS (1.4 g, 6.1 mmol), acetic acid (40 mL).
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Conditions: 60°C for 45 minutes.
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Workup: Quenching with water, filtration, and desiccation.
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Yield: 2.1 g crude product (used directly in subsequent steps) .
This method avoids harsh iodination agents, preserving the quinoline core’s integrity. The crude product is often utilized without further purification in downstream reactions, such as chlorination with POCl to form 4,7-dichloro-3-iodoquinoline .
Functionalization for Drug Discovery
7-Chloro-6-iodoquinolin-4-ol serves as a precursor for indoloquinoline derivatives, which exhibit G4-stabilizing activity. For example, coupling with m-aminobenzylalcohol under acidic conditions yields (3-((7-chloro-3-iodoquinolin-4-yl)amino)phenyl)methanol, a compound demonstrating KRAS promoter inhibition (77% yield, 411.1 [M+H]) . Such analogs are critical for structure-activity relationship (SAR) studies in oncology.
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
While specific solubility data for 7-chloro-6-iodoquinolin-4-ol are unavailable, its logP value (2.79) suggests moderate lipophilicity, favoring membrane permeability but potentially limiting aqueous solubility . Stability under physiological conditions remains uncharacterized, though halogenated quinolines generally exhibit robust metabolic stability due to electron-withdrawing substituents.
ADME Considerations
The hydroxyl group at position 4 may serve as a site for phase II metabolism (e.g., glucuronidation), while iodine’s size could hinder cytochrome P450-mediated oxidation. Computational models predict moderate blood-brain barrier permeability, aligning with its potential application in central nervous system malignancies .
Applications in Medicinal Chemistry
KRAS-Targeted Drug Development
KRAS mutations occur in 25% of human cancers, yet direct targeting has proven challenging. By stabilizing KRAS G4 mid, 7-chloro-6-iodoquinolin-4-ol analogs offer a novel strategy to suppress oncogenic transcription. Comparative studies highlight their superiority over pan-G4 stabilizers like TMPyP4, which lack gene specificity .
Scaffold for Diversification
The synthetic versatility of 7-chloro-6-iodoquinolin-4-ol enables rapid analog generation:
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Tail Modifications: Substitutions at the 3-position (e.g., bromo, amino) modulate G4 selectivity .
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Metal Coordination: Iodine’s polarizability may facilitate interactions with metal ions in enzymatic pockets.
Recent Advances and Future Directions
Structural Optimization
Recent efforts focus on improving KRAS G4 mid affinity while reducing off-target effects. Compound 9a (a 7-chloro-6-iodoquinolin-4-ol derivative) shows comparable activity to NSC 317605 but with simplified synthesis .
Combination Therapies
Preclinical models suggest synergy between G4 stabilizers and MAPK pathway inhibitors, potentially overcoming resistance mechanisms in KRAS-mutant cancers.
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